molecular formula C25H20OSSi B11953698 S-(Triphenylsilyl) benzenecarbothioate CAS No. 18832-18-3

S-(Triphenylsilyl) benzenecarbothioate

Cat. No.: B11953698
CAS No.: 18832-18-3
M. Wt: 396.6 g/mol
InChI Key: IDRSZHXYGGLFPJ-UHFFFAOYSA-N
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Description

Research Applications and Value S-(Triphenylsilyl) benzenecarbothioate is a synthetic organosilane-carbothioate conjugate intended for research use only. It is strictly not for diagnostic, therapeutic, or personal use. Compounds within this class are primarily investigated as specialized reagents in synthetic organic chemistry. The molecular structure, which integrates a triphenylsilyl group with a thiocarboxylate ester, suggests potential utility as a silyl transfer agent or a protected thiol equivalent in multi-step synthesis . The triphenylsilyl (TPS) group is a known protecting group for alcohols, and its attachment via a thioester linkage may offer novel reactivity or deprotection pathways under specific conditions, such as fluoride-ion treatment or reductive cleavage . Mechanism of Action and Properties The mechanism of action for this compound in research applications is derived from its functional groups. The silyl group can be cleaved under conditions that leave other protecting groups intact, providing orthogonality in complex molecule assembly . Furthermore, the carbothioate (thiocarboxylate) moiety can participate in various reactions, potentially serving as a precursor to other sulfur-containing functionalities or as a weak acyl transfer agent. The presence of the sulfur atom adjacent to the carbonyl group differentiates its electronic and steric properties from those of regular carboxylate esters, which can influence its reactivity and stability . Researchers value this compound for its potential to introduce structural complexity and for exploring new synthetic methodologies in fields such as materials science and pharmaceutical intermediate development.

Properties

CAS No.

18832-18-3

Molecular Formula

C25H20OSSi

Molecular Weight

396.6 g/mol

IUPAC Name

S-triphenylsilyl benzenecarbothioate

InChI

InChI=1S/C25H20OSSi/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

IDRSZHXYGGLFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)S[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-(TRIPHENYLSILYL)THIOBENZOATE typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

PhC(O)Cl+PhSiH3PhC(O)S-SiPh3+HCl\text{PhC(O)Cl} + \text{PhSiH}_3 \rightarrow \text{PhC(O)S-SiPh}_3 + \text{HCl} PhC(O)Cl+PhSiH3​→PhC(O)S-SiPh3​+HCl

Industrial Production Methods: While specific industrial production methods for S-(TRIPHENYLSILYL)THIOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-(TRIPHENYLSILYL)THIOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triphenylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiobenzoates.

Scientific Research Applications

Organic Synthesis

S-(Triphenylsilyl) benzenecarbothioate is primarily utilized as a reagent in organic synthesis. Its ability to facilitate the formation of carbon-sulfur bonds makes it valuable for creating thiol derivatives and other sulfur-containing compounds.

Key Reactions:

  • Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions, where the triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act effectively as a nucleophile.
  • Formation of Sulfoxides and Sulfones: It can be oxidized to form sulfoxides or sulfones, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug delivery systems due to its unique chemical properties. Its stability and reactivity can be harnessed to develop prodrugs or targeted delivery mechanisms for therapeutic agents.

Case Study:

  • Drug Delivery Systems: Investigations into the incorporation of this compound into drug formulations have shown promise in enhancing drug solubility and bioavailability, making it a candidate for further research in pharmaceutical applications.

Industrial Applications

In industrial settings, this compound is being explored for its role in photoinitiators used in ultraviolet (UV) curing technologies. These technologies are crucial for applications in coatings, adhesives, and printing inks.

Applications:

  • Photoinitiators: The compound's ability to generate reactive species upon UV exposure makes it suitable for initiating polymerization processes, leading to rapid curing of materials.

Comparative Data Table

Application Area Description Key Benefits
Organic SynthesisActs as a reagent for carbon-sulfur bond formationFacilitates diverse synthetic pathways
Medicinal ChemistryPotential use in drug delivery systemsEnhances solubility and bioavailability
Industrial ApplicationsUtilized as a photoinitiator in UV curing technologiesEnables rapid curing processes

Mechanism of Action

The mechanism of action of S-(TRIPHENYLSILYL)THIOBENZOATE involves its ability to participate in nucleophilic substitution reactions. The triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act as a nucleophile in various chemical reactions. This stabilization is crucial for its effectiveness in forming carbon-sulfur bonds and other related transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-(Triphenylsilyl) benzenecarbothioate with three analogues: S-Triphenylplumbyl Benzenecarbothioate , S-(2-Sulfanylidene-3H-1,3,4-Thiadiazol-5-yl) Benzenecarbothioate , and Bis(triphenylsilyl) Chiral Catalysts .

S-Triphenylplumbyl Benzenecarbothioate (CAS 1802-86-4)

  • Structural Difference : The silicon atom in the target compound is replaced with lead (Pb), forming a triphenylplumbyl (PbPh₃) group.
  • In contrast, silicon analogues are preferred in modern synthesis due to lower toxicity and comparable steric effects .
  • Synthesis : Lead-based compounds often require harsh conditions (e.g., Grignard reagents with PbCl₄), whereas silicon derivatives are synthesized under milder, scalable protocols (e.g., hydroboration-oxidation of vinylsilanes) .

S-(2-Sulfanylidene-3H-1,3,4-Thiadiazol-5-yl) Benzenecarbothioate (CAS 72676-55-2)

  • Structural Difference : Incorporates a thiadiazole ring fused to the thioester group, enhancing electron-deficient character.
  • Reactivity and Applications: Functions as a vulcanizing agent for rubber and plastics due to its ability to generate cross-links via sulfur-sulfur bonding. This contrasts with the silicon variant, which is more commonly employed in protective group strategies (e.g., alcohol or amine protection in steroids and amino acids) .
  • Stability : The thiadiazole derivative exhibits higher thermal stability (decomposition >200°C) compared to silicon-based thioesters, which typically degrade at ~150°C .

Bis(triphenylsilyl) Chiral Catalysts (e.g., (R)-3,3′-Bis(triphenylsilyl)-1,1′-bi-2-naphthol)

  • Structural Difference : Two triphenylsilyl groups are attached to a binaphthol backbone, creating a chiral environment for asymmetric catalysis.
  • Reactivity and Applications : Used in enantioselective reactions (e.g., aldol additions, epoxidations) due to their ability to stabilize transition states via π-π interactions. The target compound lacks this chiral architecture, limiting its utility in asymmetric synthesis .
  • Cost and Availability : Bis(triphenylsilyl) catalysts are expensive (e.g., JPY 42,700/100 mg) compared to simpler thioesters, which are more cost-effective for bulk applications .

Data Table: Key Comparative Properties

Compound CAS Number Key Functional Groups Primary Applications Thermal Stability (°C) Yield in Synthesis (%)
This compound Not explicitly provided SiPh₃, thioester Protective groups, polymer mod. ~150 88–94 (analogues)
S-Triphenylplumbyl Benzenecarbothioate 1802-86-4 PbPh₃, thioester Radical reactions (historical) ~120 25–30 (analogues)
S-(2-Sulfanylidene-thiadiazol) Derivative 72676-55-2 Thiadiazole, thioester Vulcanizing agents >200 Not reported
Bis(triphenylsilyl) Chiral Catalyst 111822-69-6 SiPh₃, binaphthol Asymmetric catalysis >250 Not reported

Research Findings and Trends

  • Silicon vs. Lead : Silicon derivatives dominate contemporary research due to their eco-friendly profile. For example, 2-(triphenylsilyl)ethyl chloroformate (analogue of the target compound) is synthesized in 94% yield using NaBO₃·4H₂O, a mild oxidant, highlighting advancements in green chemistry .
  • Thiadiazole Derivatives : Their superior thermal stability makes them ideal for industrial vulcanization, though they lack the modular reactivity of silicon-thioesters in fine chemical synthesis .
  • Chiral Silyl Catalysts: High cost and niche applications limit their use compared to non-chiral thioesters, which are versatile in peptide and polymer chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing S-(Triphenylsilyl) Benzenecarbothioate, and how are critical reaction conditions optimized?

Answer:
The synthesis of This compound can be adapted from established protocols for silyl-protected organothioesters. A representative approach involves:

  • Step 1: Reacting benzenecarbothioic acid with triphenylsilyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF).
  • Step 2: Employing a base (e.g., pyridine or triethylamine) to scavenge HCl generated during silylation.
  • Critical Conditions:
    • Inert Atmosphere: Reactions should be conducted under nitrogen/argon to prevent hydrolysis of the silyl group .
    • Temperature: Room temperature or mild heating (30–50°C) to avoid side reactions.
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for isolation .

Table 1: Example Reaction Parameters

ParameterValue/Range
SolventDry DCM
BasePyridine (2.5 equiv)
Reaction Time12–24 hours
Yield60–75% (post-purification)

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm) and absence of thiol (-SH) peaks, confirming silylation.
    • ²⁹Si NMR: A singlet near δ -18 to -22 ppm confirms the triphenylsilyl group .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF detects the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with exact mass matching C₂₅H₂₂OSSi (calc. ~418.1 g/mol).
  • FT-IR: Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~1100 cm⁻¹ (C=S) validate functional groups .

Advanced: How does the triphenylsilyl group influence the compound’s stability and reactivity in catalytic applications?

Answer:
The triphenylsilyl moiety acts as:

  • Steric Shield: Bulky substituents protect the thioester bond from nucleophilic attack, enhancing stability in protic solvents .
  • Electronic Modulator: The electron-withdrawing nature of the silyl group polarizes the C=S bond, increasing susceptibility to nucleophilic substitution. This is critical in cross-coupling reactions (e.g., with Grignard reagents).
  • Thermal Stability: Differential scanning calorimetry (DSC) studies of analogous silyl compounds show decomposition temperatures >200°C, enabling high-temperature applications .

Table 2: Stability Comparison with Analogues

CompoundDecomposition Temp. (°C)Solubility in THF
This compound~210 (predicted)High
S-Methyl Benzenecarbothioate150Moderate

Advanced: What mechanistic insights explain contradictions in reported reactivity of this compound with transition-metal catalysts?

Answer:
Discrepancies arise from:

  • Metal Coordination Preferences: Pd(0) catalysts may bind preferentially to the sulfur atom, inhibiting oxidative addition, while Ni(II) facilitates C-S bond activation.
  • Solvent Effects: Polar solvents (e.g., DMF) stabilize intermediates in Suzuki-Miyaura couplings, whereas nonpolar solvents favor side reactions.
  • Ligand Design: Bulky phosphine ligands (e.g., XPhos) mitigate undesired silyl group transfer, as observed in analogous systems .

Methodological Recommendation:

  • Screen catalysts (Pd, Ni, Cu) under varied solvent/ligand conditions.
  • Monitor reactions via in situ Raman spectroscopy to track intermediate species.

Basic: What storage protocols minimize degradation of this compound?

Answer:

  • Temperature: Store at 0–4°C in airtight containers to prevent hydrolysis .
  • Moisture Control: Use desiccants (e.g., silica gel) and avoid exposure to humidity.
  • Light Sensitivity: Amber glass vials reduce photolytic degradation of the thioester group.

Advanced: Can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

  • Electrophile Attack Sites: The para position of the benzene ring is favored due to lower activation energy (ΔΔG‡ ~3.5 kcal/mol vs. ortho) .
  • Silyl Group Effects: The triphenylsilyl moiety induces steric hindrance, redirecting electrophiles to less hindered positions.

Validation: Compare computed NMR chemical shifts with experimental data to refine models.

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